(4-Amino-3-methylphenoxy)acetic acid

Beschreibung

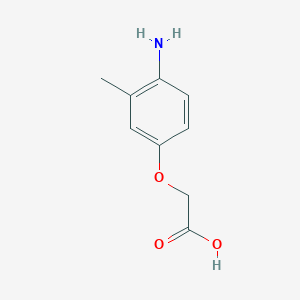

(4-Amino-3-methylphenoxy)acetic acid is a substituted acetic acid derivative featuring a phenoxy backbone with an amino (-NH₂) group at the 4-position and a methyl (-CH₃) group at the 3-position.

Eigenschaften

Molekularformel |

C9H11NO3 |

|---|---|

Molekulargewicht |

181.19 g/mol |

IUPAC-Name |

2-(4-amino-3-methylphenoxy)acetic acid |

InChI |

InChI=1S/C9H11NO3/c1-6-4-7(2-3-8(6)10)13-5-9(11)12/h2-4H,5,10H2,1H3,(H,11,12) |

InChI-Schlüssel |

VCADFDOGHMYFEI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=C1)OCC(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-3-methylphenoxy)acetic acid typically involves the reaction of 4-amino-3-methylphenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product. The reaction is usually carried out in an aqueous or alcoholic medium with a base such as sodium hydroxide or potassium carbonate to facilitate the deprotonation of the phenol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

(4-Amino-3-methylphenoxy)essigsäure hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen und als Baustein für komplexere Moleküle verwendet.

Biologie: Die Verbindung kann in Studien im Zusammenhang mit Enzyminhibition und Proteininteraktionen verwendet werden.

Industrie: Die Verbindung kann bei der Herstellung von Herbiziden, Pestiziden und anderen Agrochemikalien verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von (4-Amino-3-methylphenoxy)essigsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Aminogruppe kann Wasserstoffbrückenbindungen mit aktiven Zentren von Enzymen bilden, was zu einer Inhibition oder Aktivierung der enzymatischen Aktivität führt. Der Phenoxyessigsäureanteil kann mit hydrophoben Taschen in Proteinen interagieren und deren Funktion und Stabilität beeinflussen.

Wissenschaftliche Forschungsanwendungen

(4-Amino-3-methylphenoxy)acetic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of herbicides, pesticides, and other agrochemicals.

Wirkmechanismus

The mechanism of action of (4-Amino-3-methylphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The phenoxyacetic acid moiety can interact with hydrophobic pockets in proteins, affecting their function and stability.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents on the aromatic ring or the acetic acid moiety, influencing reactivity, solubility, and biological interactions:

Substituent Impact :

- Amino Group (-NH₂): Enhances solubility in aqueous media and enables hydrogen bonding, critical for protein interactions. Missing in 2-(4-hydroxy-3-methoxyphenyl)acetic acid .

- Halogens (e.g., -F, -Cl): Increase electronegativity and resistance to oxidation, as seen in (4-Amino-2-fluoro-3-methyl-phenyl)-acetic acid and ethyl 2-(4-acetyl-3-chlorophenoxy)acetic acid .

- Esterification (e.g., -CO₂Me): Reduces acidity and improves membrane permeability, as in Methyl 4-(4-amino-3-methylphenoxy)benzoate .

Physicochemical Properties

- Melting Points: Ethyl 2-(4-acetyl-3-chlorophenoxy)acetic acid: 103.7–106.5°C . 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid: 217.5–220°C . Higher melting points correlate with increased hydrogen bonding or aromatic stacking.

- Solubility: Amino-substituted derivatives (e.g., (4-Amino-3-methylphenoxy)acetic acid) exhibit greater aqueous solubility than methoxy or halogenated analogs due to -NH₂ polarity .

Biologische Aktivität

(4-Amino-3-methylphenoxy)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicine. As a derivative of phenoxyacetic acid, it shares similarities with other compounds that exhibit herbicidal properties and has been investigated for various therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, biochemical pathways, and relevant case studies.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Herbicidal Properties : The compound acts as a synthetic auxin, mimicking natural plant hormones to regulate growth.

- Pharmacological Effects : Potential therapeutic effects in human health, including anti-inflammatory and antimicrobial properties.

- Toxicological Implications : Understanding the safety profile and potential toxic effects associated with exposure.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Herbicidal | Mimics auxins to control broadleaf weeds by inducing uncontrolled growth. |

| Anti-inflammatory | Potential to reduce inflammation in various biological systems. |

| Antimicrobial | Exhibits antibacterial properties against certain pathogens. |

| Toxicological Effects | Potential adverse effects on human health with high exposure levels. |

Herbicidal Activity

As a synthetic auxin, this compound primarily targets the growth hormone indoleacetic acid (IAA) in plants. By mimicking IAA, it disrupts normal growth processes, leading to:

- Uncontrolled Cell Division : Induces rapid growth in susceptible plants, particularly affecting vascular tissues.

- Plant Death : Results in the eventual death of broadleaf plants due to abnormal development.

Pharmacological Effects

Research has indicated that this compound may possess anti-inflammatory and antimicrobial properties. Its structural similarity to other bioactive compounds suggests potential interactions with biological pathways involved in inflammation and infection control.

Case Study 1: Herbicidal Efficacy

A study demonstrated that this compound effectively controlled broadleaf weed species in agricultural settings. The compound was applied at varying concentrations, revealing that lower doses were sufficient to achieve significant weed suppression without harming neighboring crops.

Case Study 2: Anti-inflammatory Activity

In vitro studies showed that this compound reduced pro-inflammatory cytokine production in macrophage cell lines. The results indicated its potential as a therapeutic agent for inflammatory diseases.

Case Study 3: Antimicrobial Properties

Research investigating the antimicrobial activity of this compound found that it inhibited the growth of several pathogenic bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations, suggesting its viability as a biocide in clinical settings.

Biochemical Pathways

The biochemical pathways associated with this compound's action are not fully characterized but likely involve:

- Hormonal Regulation : Interaction with plant hormone pathways leading to altered growth patterns.

- Cell Signaling : Modulation of signaling pathways involved in inflammation and immune responses in mammals.

Table 2: Potential Biochemical Pathways

| Pathway | Function |

|---|---|

| Auxin Signaling | Regulates plant growth and development. |

| Inflammatory Response | Modulates cytokine production and immune cell activity. |

| Antimicrobial Mechanisms | Disrupts bacterial cell wall synthesis or function. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.